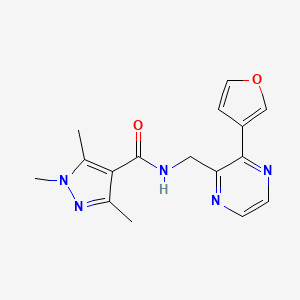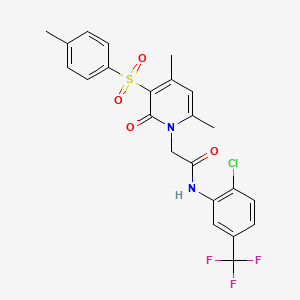
N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a benzhydryl group, a tetrahydrofuran group, and a nicotinamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzhydryl, tetrahydrofuran, and nicotinamide groups. For example, the tetrahydrofuran group could potentially participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzhydryl and tetrahydrofuran groups could potentially make this compound relatively non-polar and lipophilic .Applications De Recherche Scientifique
Nicotinamide in Biochemical Research
Nicotinamide, a form of vitamin B3, plays a crucial role in cellular metabolism and energy production. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential molecule in cellular redox reactions and a substrate for ADP-ribose transfer reactions, which are critical for DNA repair, gene expression, and signaling (Maiese et al., 2009). Research also delves into nicotinamide's potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases due to its cytoprotective properties.
Nicotinamide N-Methyltransferase (NNMT) Inhibitors
The enzyme NNMT plays a role in drug metabolism and is involved in various metabolic and chronic diseases. Research on NNMT inhibitors has identified small molecule inhibitors, providing insights into structure-activity relationships (SARs) and highlighting potential therapeutic strategies for metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Nicotinamide in Neuroprotection
Studies have identified novel inhibitors of the Na+/Ca2+ exchange (NCX) that are derived from nicotinamide, demonstrating neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. These findings suggest therapeutic potential for neurological conditions (Iwamoto & Kita, 2006).
Antimicrobial Activity
Nicotinamide derivatives have been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal species. This expands the potential application of nicotinamide in developing new antimicrobial agents (Patel & Shaikh, 2010).
Synthetic Methodologies and Applications
Research into the synthesis of nicotinamide and its derivatives, such as isotopically labeled nicotinamide for NMR hyperpolarization, highlights its importance in probing metabolic processes and the potential for developing novel diagnostic tools (Shchepin et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-benzhydryl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(19-11-12-21(24-15-19)28-20-13-14-27-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRSIHXGITDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

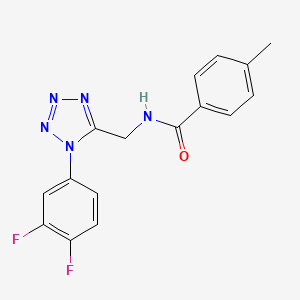
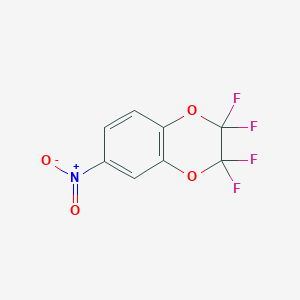
![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
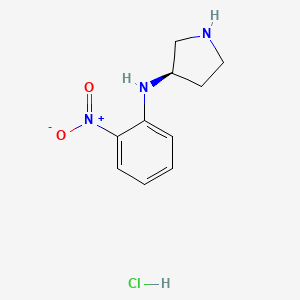
![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)

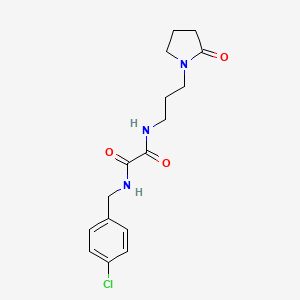
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
